molecular formula C10H5BrF3NO B2786241 6-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one CAS No. 2137611-50-6

6-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one

Cat. No.: B2786241
CAS No.: 2137611-50-6
M. Wt: 292.055
InChI Key: PKUAZKDXCURYQD-UHFFFAOYSA-N
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Description

6-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one is a heterocyclic compound that features a bromine atom and a trifluoromethyl group attached to an isoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromoisoquinolin-1-one and trifluoromethylating agents.

    Reaction Conditions:

    Catalysts: Catalysts like copper(I) iodide or palladium complexes may be employed to enhance the reaction efficiency.

    Solvents: Common solvents used in the synthesis include dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar starting materials and reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the isoquinolinone core.

    Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to introduce various substituents at the bromine position.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or thiourea can be used in substitution reactions, often in the presence of a base like triethylamine.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be employed.

    Coupling Reactions: Boronic acids or esters, along with palladium catalysts, are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce various aryl-substituted isoquinolinones.

Scientific Research Applications

6-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

    Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules with potential therapeutic or industrial applications.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: This compound shares the bromine and trifluoromethyl groups but differs in the core structure.

    6-Bromo-3-formylchromone: Similar in having a bromine atom, but with a different functional group and core structure.

Uniqueness

6-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one is unique due to its isoquinolinone core, which imparts distinct electronic and steric properties

Properties

IUPAC Name

6-bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-6-1-2-7-5(3-6)4-8(10(12,13)14)15-9(7)16/h1-4H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUAZKDXCURYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(NC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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